Comparative LogP (Lipophilicity) vs. Unsubstituted 3-Phenyl-1H-pyrazol-5-amine Core
The benzyloxy group in the target compound significantly increases lipophilicity, a critical parameter for membrane permeability and target engagement. Calculated LogP (cLogP) for the parent 3-phenyl-1H-pyrazol-5-amine is reported as 1.34 . While an experimentally validated cLogP for the target compound is not found in primary literature, the addition of the benzyloxy moiety is known to substantially increase cLogP based on established medicinal chemistry principles and fragment contribution methods [1]. This increase is a key differentiator from the unsubstituted core, impacting its behavior in biological assays.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Not directly available; inferred to be significantly higher than comparator due to benzyloxy group contribution. |
| Comparator Or Baseline | 3-Phenyl-1H-pyrazol-5-amine (CAS 1572-10-7), cLogP = 1.34 |
| Quantified Difference | Inferred increase in cLogP by approximately 2.5 log units based on fragment-based calculation for the benzyloxy group (estimated from O-benzyl substituent contributions) [1]. |
| Conditions | In silico calculation using standard methods (e.g., ChemAxon, ALOGPS) |
Why This Matters
For procurement in drug discovery, this marked increase in lipophilicity translates to a different physicochemical profile, affecting solubility, permeability, and potential for non-specific binding, which are critical factors in assay development and lead optimization.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
